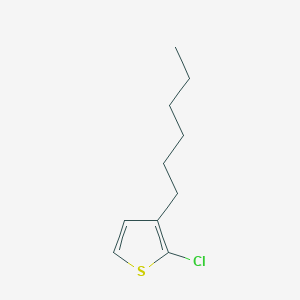

2-Chloro-3-hexylthiophene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloro-3-hexylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClS/c1-2-3-4-5-6-9-7-8-12-10(9)11/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWSVVYUCAKNDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(SC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10719954 | |

| Record name | 2-Chloro-3-hexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

817181-75-2 | |

| Record name | 2-Chloro-3-hexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Thiophene Derivatives in Conjugated Polymer Systems

Thiophene (B33073) and its derivatives are a cornerstone in the architecture of conjugated polymers, a class of organic macromolecules characterized by a backbone of alternating single and double bonds. This electronic structure facilitates the delocalization of π-electrons, which is the fundamental origin of their semiconducting properties. The ability to chemically modify the thiophene ring, for instance by introducing alkyl side chains, allows for the fine-tuning of the polymer's electronic and physical properties. These modifications can enhance solubility, influence the polymer's morphology in the solid state, and modulate its charge transport characteristics. The inherent versatility of thiophene-based building blocks has led to their widespread use in a variety of organic electronic applications, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Synthetic Routes to 2 Chloro 3 Hexylthiophene Monomer

Generation and Polymerization of the Organosodium Monomer

The process begins with the deprotonation of 2-chloro-3-hexylthiophene at the 5-position. This is achieved by treating the monomer with a strong sodium amide base, such as sodium 2,2,6,6-tetramethylpiperidin-1-yl (TMPNa), in a non-polar solvent like hexane. The formation of the thiophene (B33073)–sodium species can be confirmed by quenching the reaction with iodine, which results in the formation of 2-chloro-3-hexyl-5-iodothiophene in high yield.

Once the organosodium species is formed, a nickel catalyst, typically one bearing an N-heterocyclic carbene (NHC) ligand, is introduced to initiate the cross-coupling polymerization. The reaction is generally carried out at low temperatures (e.g., -20 °C) in a solvent such as cyclopentyl methyl ether. The polymerization proceeds over several hours to yield poly(3-hexylthiophen-2,5-diyl).

Research has demonstrated that this method can produce poly(3-hexylthiophene) with controlled molecular weights. For example, a study reported obtaining the polymer in a 56% yield with an average molecular weight (Mn) of 9700 and a molecular weight distribution of 2.1. This experimental molecular weight was close to the theoretical value based on the monomer to catalyst loading ratio.

Table 2: Polymerization of this compound via Organosodium Species

| Parameter | Value |

|---|---|

| Monomer | This compound |

| Base | Sodium 2,2,6,6-tetramethylpiperidin-1-yl (TMPNa) |

| Catalyst | Nickel catalyst with N-heterocyclic carbene (NHC) ligand |

| Solvent | Cyclopentyl methyl ether |

| Temperature | -20 °C |

| Yield | 56% |

| Average Molecular Weight (Mn) | 9700 |

| Molecular Weight Distribution | 2.1 |

Application of N Heterocyclic Carbene Nhc Palladium Catalysts

Mechanism of Formation

A primary method for generating a thiophene-sodium intermediate from 2-Chloro-3-hexylthiophene is through deprotonative metalation. Research has shown that using a strong, non-nucleophilic base like phenyl sodium in the presence of an additive such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can effectively remove a proton from the 5-position of the thiophene (B33073) ring. lookchem.com This position is acidic due to the influence of the adjacent sulfur atom and the aromatic system. This process occurs smoothly at room temperature in a hexane solution, yielding the corresponding 2-chloro-3-hexyl-5-sodiothiophene intermediate in situ. lookchem.com

An alternative, though less explored for this specific substrate, is the halogen-metal exchange mechanism. This reaction involves treating the organohalide with an organosodium compound or sodium metal. The exchange is driven by the formation of a more stable organometallic species.

Subsequent Reactions and Synthetic Utility

The primary synthetic utility of the 2-chloro-3-hexyl-5-sodiothiophene intermediate is its immediate use in cross-coupling polymerization. lookchem.com Following its in situ generation, the addition of a nickel catalyst, such as one derived from Ni(dppp)Cl₂, initiates the polymerization process. lookchem.com The thiophene-sodium species acts as the nucleophilic monomer, coupling with other monomers in a chain-growth fashion to build the P3HT polymer chain.

This approach is notable for being a metal amide-free process, which can be advantageous in avoiding potential side reactions associated with amide bases. lookchem.com The ability to generate the reactive organosodium monomer directly from the relatively stable this compound precursor provides a step-efficient pathway to synthesizing high-quality poly(3-hexylthiophene) for advanced electronic applications.

Advanced Polymer Architectures and Copolymers Derived from 2 Chloro 3 Hexylthiophene

Oligothiophene Synthesis and Regiochemical Control

The precise synthesis of well-defined oligothiophenes is crucial for understanding the fundamental structure-property relationships of their polymeric counterparts. Methodologies starting from 2-chloro-3-hexylthiophene offer efficient routes to control chain length and regiochemistry, which are paramount for tuning the electronic characteristics of the final material.

Stepwise methodologies provide an exceptional level of control over the oligomer length, enabling the synthesis of monodisperse, well-defined structures. One effective strategy involves an iterative sequence of palladium-catalyzed C-H arylation and halogen exchange. nih.gov This process allows for the sequential addition of thiophene (B33073) units, building the oligomer chain one unit at a time.

Another powerful technique is the deprotonative cross-coupling reaction. kobe-u.ac.jp This method utilizes a bulky magnesium amide base, such as 2,2,6,6-tetramethylpiperidin-1-yl magnesium chloride lithium chloride salt (TMPMgCl·LiCl), to selectively deprotonate this compound at the 5-position. kobe-u.ac.jp The resulting organometallic species can then be coupled with a bromothiophene derivative in the presence of a palladium catalyst. kobe-u.ac.jp This iterative process, where the newly formed bithiophene can be subjected to further deprotonation and coupling, allows for the controlled, stepwise growth of head-to-tail (HT) regioregular oligothiophenes. nih.gov The use of this compound in these methods is advantageous due to its improved atom efficiency compared to bromo-derivatives. kobe-u.ac.jp

A notable advancement in this area is the regioselective deprotonation of 3-hexylthiophene using a catalytic amount of a hindered amine with a Grignard reagent, followed by a nickel-catalyzed cross-coupling with this compound to afford the head-to-tail dimer. kobe-u.ac.jp This protocol can be repeated to extend the oligomer chain. nih.gov

The precise control of regiochemistry is critical for maximizing the electronic performance of oligothiophenes. Head-to-tail (HT) coupling promotes a planar backbone conformation, which facilitates π-π stacking and enhances charge carrier mobility. Methodologies starting with this compound have proven highly effective in achieving exceptional regiochemical control.

For instance, the deprotonative metalation of this compound with TMPMgCl·LiCl followed by a palladium-catalyzed coupling with a 2-bromo-3-substituted thiophene yields the desired HT-linked chlorobithiophene with high selectivity. kobe-u.ac.jp The reaction conditions can be optimized to achieve high yields for various substituted bithiophenes.

| Entry | Bromothiophene Partner | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 2-bromo-3-methylthiophene (2B) | 3Ba | 92 | kobe-u.ac.jp |

| 2 | Bromothiophene with disiloxane moiety (2C) | 3Ca | 79 | kobe-u.ac.jp |

Data sourced from a study on deprotonative coupling reactions. kobe-u.ac.jp

These stepwise approaches ensure that each coupling event occurs at a specific site, preventing the formation of regioisomeric defects (e.g., head-to-head or tail-to-tail linkages) that can disrupt conjugation and impair electronic properties. researchgate.net The resulting well-defined HT oligothiophenes serve as ideal models for studying the photophysical and electronic properties of P3HT. ethz.ch

Engineering of Star-Shaped and Branched Poly(3-hexylthiophene) Architectures

Moving beyond linear structures, the synthesis of branched and star-shaped P3HT architectures has attracted significant interest. These three-dimensional structures can exhibit unique properties, such as improved solubility and different thin-film morphologies, compared to their linear analogues. kinampark.com

The synthesis of branched oligothiophenes can be achieved using a regioselective deprotonation and cross-coupling strategy. kobe-u.ac.jp For example, the reaction of metalated 3-hexylthiophene with 2,3-dibromothiophene in the presence of a nickel catalyst can produce a first-generation thiophene dendron (a 3-mer) in quantitative yield. kobe-u.ac.jp By using this compound as a building block in similar iterative coupling schemes, more complex branched structures can be constructed.

Star-shaped P3HTs are typically synthesized using an "arm-first" method. This involves preparing linear P3HT chains with a reactive end-group, which are then coupled to a multifunctional core molecule. kinampark.com While many syntheses start with bromo-terminated P3HT, the principles of Murahashi coupling polymerization of lithiated species derived from this compound can be adapted for this purpose. rsc.orgrsc.org The living/controlled nature of certain polymerization techniques allows for the preparation of well-defined P3HT arms that can be attached to cores like triphenylamine or triphenylbenzene through reactions such as Suzuki coupling. kinampark.com Another approach involves the synthesis of multi-armed star polymers by crosslinking P3HT macroinitiators with a divinyl compound. researchgate.net

| Reactants | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Metalated 3-hexylthiophene + 2,3-dibromothiophene | NiCl2(PPh3)IPr | Thiophene Dendron (3-mer) | Quantitative | kobe-u.ac.jp |

Data from a study on the synthesis of branched oligothiophenes. kobe-u.ac.jp

Development of Random and Block Copolymers

Copolymerization significantly broadens the functional possibilities of P3HT by allowing the integration of different monomer units into a single polymer chain. This approach enables the fine-tuning of properties such as solubility, bandgap, and self-assembly behavior.

Introducing functional side chains onto the polythiophene backbone is a key strategy for creating materials with novel properties. This can be achieved by copolymerizing this compound with another thiophene monomer bearing the desired functional group.

A deprotonative metalation nickel-catalyzed polymerization protocol has been successfully employed to synthesize thiophene-thiophene block copolymers with distinct side-chain functionalities. kobe-u.ac.jp In a prime example, the initial polymerization of this compound is carried out, followed by the sequential addition of a second organometallic monomer derived from a thiophene bearing a benzenesulfonate ester group. kobe-u.ac.jp This method affords a well-defined block copolymer where one block has hydrophobic alkyl side chains and the other has side chains that can be thermally converted to hydrophilic sulfonic acid groups. kobe-u.ac.jp This creates an amphiphilic block copolymer with unique self-assembly properties and the potential for orthogonal electron and ion conductivity. kobe-u.ac.jp The ability to use this compound as the initial block demonstrates the versatility of this monomer in creating complex, functional copolymers. rsc.orgkobe-u.ac.jp

| Property | Value | Reference |

|---|---|---|

| First Monomer | This compound | kobe-u.ac.jp |

| Feed Ratio (1st:2nd monomer) | 50:50 (mol/mol) | kobe-u.ac.jp |

| Yield (%) | 74 | kobe-u.ac.jp |

| Mₙ (g/mol) | 15,000 | kobe-u.ac.jp |

| Mₙ/Mₙ (PDI) | 1.4 | kobe-u.ac.jp |

| Block Ratio (m:n) | 53:47 | kobe-u.ac.jp |

Data from the synthesis of a block copolymer from this compound and a benzenesulfonate-functionalized thiophene. kobe-u.ac.jp

Diblock copolymers, where a P3HT block is covalently linked to a block of a different polymer, are of immense interest for applications in organic electronics, particularly photovoltaics. The self-assembly of these copolymers into microphase-separated nanostructures can create well-defined donor-acceptor interfaces, improving device efficiency and stability. mdpi.comscielo.br

The synthesis of these architectures often relies on living or quasi-living polymerization methods that allow for sequential monomer addition. While many examples start with 2-bromo-3-hexylthiophene for Kumada Catalyst-Transfer Polymerization (KCTP), other controlled polymerization techniques are compatible with this compound. rsc.orguni-bayreuth.de For instance, Murahashi coupling polymerization, which can be initiated from organo-lithium species derived from this compound, offers a pathway to block copolymers. rsc.orgrsc.org The quasi-living nature of this Ni-catalyzed polycondensation allows for the synthesis of all-conjugated block copolymers through the sequential addition of different lithiated thiophene monomers. rsc.orgrsc.org

Furthermore, P3HT chains can be functionalized at their ends to act as macroinitiators for the polymerization of a second, different type of monomer. For example, a P3HT chain can be prepared and then used to initiate Atom Transfer Radical Polymerization (ATRP) of a vinyl monomer, creating a well-defined rod-coil diblock copolymer. scielo.br These hybrid materials combine the semiconducting properties of P3HT with the distinct physical characteristics (e.g., insulating, ion-conducting, or light-emitting) of the second block, leading to multifunctional materials.

Fabrication of Donor-Acceptor (D-A) Conjugated Copolymers for Enhanced Functionality

The introduction of an alternating sequence of electron-donating (donor) and electron-accepting (acceptor) moieties along a polymer backbone is a highly effective strategy for tuning the material's optoelectronic properties. This D-A architecture facilitates intramolecular charge transfer (ICT), which can lead to a reduction in the polymer's bandgap, enhancement of its absorption spectrum, and optimization of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. While 2-bromo-3-hexylthiophene is a more commonly cited monomer, the principles and synthetic methodologies are often applicable to its chloro-analogue.

Various polymerization techniques are employed to construct these D-A copolymers. Direct arylation polycondensation has emerged as a powerful tool, offering a more atom-economical and straightforward route compared to traditional cross-coupling reactions like Stille and Suzuki polymerizations, which require the pre-synthesis of organometallic monomers. acs.orgrsc.org For instance, the direct arylation of a thiophene derivative with an electron-deficient comonomer, such as a benzothiadiazole unit, can yield high-molecular-weight copolymers with well-defined structures. researchgate.net

Kumada catalyst-transfer polycondensation (KCTP) represents another sophisticated method that allows for the synthesis of well-defined block copolymers with low polydispersity, proceeding in a chain-growth manner. hep.com.cnnih.gov This technique is particularly useful for creating all-conjugated block copolymers where a poly(3-hexylthiophene) (P3HT) block can be sequentially polymerized with an acceptor block. acs.orgnih.gov

A notable example of D-A copolymer synthesis involves the reaction of this compound with 4,7-dibromo-2,1,3-benzothiadiazole through direct arylation, demonstrating the utility of the chlorothiophene monomer in creating these advanced materials. researchgate.net Research has also extensively explored the copolymerization of the closely related 2-bromo-3-hexylthiophene with various acceptor units. For example, random copolymers with unsymmetrical monothienoisoindigo acceptor units have been synthesized, and their properties were tuned by altering the alkyl chains on the acceptor moiety. acs.org

The incorporation of different acceptor units allows for precise control over the electronic properties of the resulting copolymers. For instance, copolymerization with benzothiadiazole derivatives has been shown to effectively lower the bandgap and modulate the HOMO/LUMO energy levels. nanoscience.or.kr Similarly, introducing 1,3,4-oxadiazole units, either in the main chain or as pendant groups, can influence the electronic characteristics and enhance the performance of photovoltaic devices. nycu.edu.tw

The table below summarizes the properties of various donor-acceptor copolymers based on 3-hexylthiophene, illustrating the impact of the acceptor unit and polymerization method on their electronic characteristics.

| Copolymer System | Acceptor Unit | Polymerization Method | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) | Reference |

|---|---|---|---|---|---|---|

| P(3HT-ran-uTIIc) | Unsymmetrical monothienoisoindigo | Direct Arylation Polycondensation | -5.32 | -3.51 | 1.81 | acs.org |

| HTh3BT | Benzothiadiazole | Stille Coupling | -5.28 | -3.56 | 1.72 | nanoscience.or.kr |

| P05 | Pendant 1,3,4-oxadiazole | Grignard Metathesis | -5.18 | -3.05 | 2.13 | nycu.edu.tw |

| P3HT-b-P3THA | Pendant Carboxylate | Grignard Metathesis | -5.58 | -3.41 | 2.17 | ntu.edu.tw |

| HTB-co-P3HT (in Toluene) | Hexathienylbenzene | Oxidative Copolymerization | -5.14 | -2.80 | 2.34 | frontiersin.org |

The data clearly indicates that by judiciously selecting the acceptor comonomer and the polymerization strategy, a fine-tuning of the electronic properties of copolymers derived from 3-hexylthiophene precursors can be achieved. This control is paramount for the rational design of next-generation organic electronic materials.

Characterization of Polymeric Materials Based on 2 Chloro 3 Hexylthiophene

Spectroscopic Analysis of Polymer Structure and Composition

Spectroscopic methods are indispensable for probing the chemical structure and composition of P3HT. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Raman spectroscopy provide detailed insights into the polymer's regioregularity, chemical bonding, and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regioregularity and End-Group Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the regioregularity of P3HT, which significantly influences its electronic and optical properties. rsc.org The arrangement of the hexyl side chains along the polymer backbone can be head-to-tail (HT) or head-to-head (HH), and the percentage of HT linkages defines the regioregularity.

In ¹H NMR spectra of P3HT, the chemical shift of the α-methylene protons on the hexyl group is sensitive to the regiochemistry of the neighboring monomer units. beilstein-journals.org For highly regioregular P3HT (rr-P3HT) with a high percentage of HT couplings, a distinct triplet is observed around 2.80 ppm, corresponding to the α-methylene protons adjacent to the thiophene (B33073) ring. frontiersin.org In contrast, less regioregular polymers exhibit more complex and overlapping signals in this region. The integration of the aromatic proton signals can also provide information about the polymer's structure. ethz.ch For instance, a signal at approximately 6.98 ppm is characteristic of the proton on the thiophene ring. frontiersin.orgnih.gov

¹³C NMR spectroscopy further aids in the structural analysis of P3HT. nist.gov The chemical shifts of the carbon atoms in the thiophene ring are sensitive to their local environment, allowing for the quantification of different triad sequences (e.g., HT-HT). rsc.orgacs.org This detailed analysis of the polymer's microstructure is essential, as even small variations in regioregularity can impact the material's self-assembly and charge transport properties. rsc.org

Furthermore, NMR spectroscopy is employed for end-group analysis, which is crucial for understanding the polymerization mechanism and for the synthesis of block copolymers. nih.govmdpi.com By identifying and quantifying the end-groups, researchers can confirm the success of a polymerization reaction and determine the degree of polymerization. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Regioregular Poly(3-hexylthiophene) in CDCl₃

| Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Thiophene ring proton | ~6.98 | s |

| α-Methylene protons (-CH₂-) | ~2.80 | t |

| β-Methylene protons (-CH₂-) | ~1.70 | m |

| Methylene protons (-CH₂-) | ~1.30-1.50 | m |

| Methyl protons (-CH₃) | ~0.90 | t |

Note: Chemical shifts can vary slightly depending on the solvent and the specific polymer sample.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bond Identification

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the characteristic chemical bonds present in P3HT. The FTIR spectrum provides a fingerprint of the molecule, with specific absorption bands corresponding to the vibrational modes of different functional groups.

Key vibrational bands observed in the FTIR spectrum of P3HT include:

C-H stretching vibrations of the hexyl side chains, which appear in the region of 2850-2960 cm⁻¹. Specifically, asymmetric and symmetric stretching of CH₃ and CH₂ groups are observed. kinampark.comresearchgate.net

C=C stretching vibrations within the thiophene ring, which are typically found around 1450-1510 cm⁻¹. kinampark.comresearchgate.net

C-C intra-ring stretching at approximately 1376 cm⁻¹. kinampark.com

C-S-C deformation of the thiophene ring, which gives rise to a band around 721 cm⁻¹. kinampark.com

C-H out-of-plane bending associated with the aromatic ring, often observed near 820 cm⁻¹. kinampark.com

Table 2: Characteristic FTIR Absorption Bands for Poly(3-hexylthiophene)

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~2953 | Asymmetric C-H stretch (CH₃) |

| ~2922 | Asymmetric C-H stretch (CH₂) |

| ~2853 | Symmetric C-H stretch (CH₂) |

| ~1510 | C=C ring stretch |

| ~1454 | C=C ring stretch |

| ~1376 | C-C intra-ring stretch |

| ~820 | C-H out-of-plane bend |

| ~721 | C-S-C ring deformation |

Note: The exact positions of the peaks can be influenced by the film morphology and crystallinity.

Raman Spectroscopy for Vibrational Modes and Conjugation Length

Raman spectroscopy is a complementary technique to FTIR that provides detailed information about the vibrational modes of the P3HT backbone and is particularly sensitive to the polymer's conjugation length. The main Raman-active modes for P3HT are the symmetric C=C stretching mode at approximately 1440-1450 cm⁻¹ and the C-C intra-ring stretching mode around 1374-1380 cm⁻¹. rsc.orguobasrah.edu.iq

The frequency of these modes, especially the C=C stretching mode, is known to be sensitive to the effective conjugation length of the polymer chain. uobasrah.edu.iqmdpi.com A lower frequency (red-shift) of this peak is indicative of a more planar conformation and a longer effective conjugation length, which is desirable for efficient charge transport. acs.orgnih.gov This is because increased planarity leads to better π-orbital overlap along the polymer backbone.

Studies have shown that the Raman spectra of P3HT can be influenced by factors such as the solvent used for processing and the resulting film morphology. uobasrah.edu.iq For instance, time-resolved Raman spectroscopy has been used to study the conformational relaxation dynamics of P3HT in solution, providing insights into how the polymer chain planarizes upon photoexcitation. acs.orgnih.gov Analysis of the Raman spectra can also reveal the presence of different electronic species, such as polarons and bipolarons, in doped P3HT films. rsc.org

Table 3: Key Raman Peaks for Poly(3-hexylthiophene) and their Correlation with Conjugation Length

| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Implication |

|---|---|---|

| ~1440-1450 | Symmetric C=C stretch | Peak position shifts to lower frequency with increased conjugation length. |

| ~1374-1380 | C-C intra-ring stretch | Sensitive to π-electron delocalization. |

Note: The peak positions and their interpretations can be complex and are often analyzed in conjunction with other characterization techniques.

Molecular Weight and Polydispersity Determination of Poly(3-hexylthiophene)

The molecular weight and polydispersity index (PDI) are critical parameters that significantly affect the processing and performance of P3HT in electronic devices. These properties are typically determined using chromatographic and mass spectrometric techniques.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of polymers. nih.govmdpi.comresearchgate.net The technique separates polymer molecules based on their hydrodynamic volume in solution. researchgate.net

In a typical GPC/SEC analysis of P3HT, the polymer is dissolved in a suitable solvent, such as tetrahydrofuran (THF) or chlorobenzene, and passed through a column packed with a porous gel. kinampark.comnsf.gov Larger molecules elute first, followed by smaller molecules. The elution time is then correlated to the molecular weight by using a calibration curve generated from standards, typically polystyrene. nsf.govacs.org

The choice of solvent and temperature can influence the GPC/SEC results. For some conjugated polymers, aggregation can be an issue, leading to erroneously high molecular weight readings. chemrxiv.org Therefore, careful selection of experimental conditions is crucial for obtaining accurate and reproducible data. The PDI value provides information about the breadth of the molecular weight distribution, with a value of 1 indicating a monodisperse sample where all polymer chains have the same length. For P3HT synthesized by methods like Grignard metathesis (GRIM) polymerization, PDI values are often in the range of 1.1 to 1.6. beilstein-journals.orgmdpi.comkinampark.com

Table 4: Example of GPC/SEC Data for Poly(3-hexylthiophene)

| Parameter | Value |

|---|---|

| Number-Average Molecular Weight (Mn) | 8,100 g/mol |

| Weight-Average Molecular Weight (Mw) | 12,069 g/mol |

| Polydispersity Index (PDI) | 1.49 |

Source: Representative data based on literature values. mdpi.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that allows for the precise determination of the molecular weight of polymers. nih.govresearchgate.netacs.org It can provide detailed information about the absolute molecular weight of individual polymer chains, end-group composition, and the presence of oligomeric species. nih.govnih.gov

In a MALDI-TOF experiment, the polymer sample is co-crystallized with a matrix material, such as dithranol or terthiophene. acs.orgmdpi.com The sample is then irradiated with a laser, which causes the desorption and ionization of the polymer molecules. The time it takes for the ions to travel through a flight tube to a detector is proportional to their mass-to-charge ratio (m/z).

Table 5: Illustrative MALDI-TOF MS Data for a Poly(3-hexylthiophene) Sample

| Observed m/z | Corresponding Oligomer | End Groups |

|---|---|---|

| 1574 | 9-mer | H/Br |

| 1740 | 10-mer | H/Br |

| 1906 | 11-mer | H/Br |

| 2072 | 12-mer | H/Br |

| 2238 | 13-mer | H/Br |

Note: This is a simplified representation. The actual spectrum would show a distribution of oligomers with specific end-group masses. The mass of the repeating hexylthiophene unit is approximately 166 Da. researchgate.net

Structural and Morphological Characterization of Poly(3-hexylthiophene) Films and Nanostructures

The arrangement of polymer chains in the solid state significantly influences the material's electronic and optical properties. Techniques such as X-ray diffraction and atomic force microscopy are instrumental in elucidating the crystalline structure and surface morphology of P3HT.

X-ray diffraction (XRD) is a powerful technique to probe the crystalline nature of poly(3-hexylthiophene) (P3HT). The XRD patterns of P3HT films typically exhibit distinct peaks that provide information about the packing of the polymer chains. A prominent diffraction peak is often observed at a low 2θ angle, which corresponds to the (100) plane and represents the lamellar spacing between the polymer backbones, separated by the hexyl side chains. uobasrah.edu.iqscielo.org.mx This inter-chain lamella peak is a key indicator of crystallinity. uobasrah.edu.iq

For instance, P3HT films have shown a peak at 2θ ~ 5.4°, corresponding to the d100-spacing. uobasrah.edu.iq In some cases, additional, albeit smaller, peaks at higher angles corresponding to (200) and (300) planes can be observed, indicating a higher degree of order. researchgate.net The semi-crystalline nature of P3HT is evident in the 2θ range of 20°-30°. scielo.org.mx The orientation of the crystalline domains relative to the substrate can also be inferred from XRD data. For example, the presence of strong (h00) diffraction peaks suggests that the polymer chains are oriented with their backbones parallel and side chains perpendicular to the substrate. researchgate.net

The degree of crystallinity and the specific packing structure can be influenced by processing conditions and the presence of other materials. For example, the crystallinity of P3HT has been observed to increase in composites with cadmium sulfide (CdS) nanoparticles. scielo.org.mx Furthermore, resonant tender X-ray diffraction at the sulfur K-edge has been employed to resolve the tilting of the planar P3HT backbones within the unit cell, determining a tilt of 30 ± 5° with respect to the side chain stacking direction. rsc.org

Table 1: Representative XRD Peak Positions and Corresponding Miller Indices for P3HT Films

| 2θ (degrees) | Miller Index (hkl) | Reference |

| ~5.4 | (100) | uobasrah.edu.iq |

| 5.1 | (100) | scielo.org.mx |

| 8.8 | (200) | scielo.org.mx |

| 10.6 | (200) | researchgate.net |

| 16.0 | (300) | researchgate.net |

| 23.6 | Amorphous Halo | scielo.org.mx |

Atomic force microscopy (AFM) is an indispensable tool for visualizing the surface topography and morphology of poly(3-hexylthiophene) (P3HT) films at the nanoscale. bruker.com AFM does not require complex sample preparation and can provide direct measurements of height and roughness. bruker.com

AFM images of P3HT films often reveal a fibrillar or needle-like morphology, which is characteristic of its semi-crystalline nature. nih.govresearchgate.net The surface topography can be influenced by factors such as the molecular weight of the polymer and post-deposition treatments like thermal annealing. For instance, the surface of pristine P3HT films can become smoother at higher molecular weights, which is attributed to the increase in polymer chain lengths. mdpi.com

Thermal annealing can significantly alter the surface morphology. While some studies report no significant changes in the topographical images before and after annealing, others have observed that annealing near the melting point can lead to a more ordered morphology. researchgate.netcore.ac.uk Conductive AFM (C-AFM) can simultaneously map the surface topography and the local electrical conductivity, revealing nanostructured domains with enhanced hole transport. core.ac.ukacs.org These conductive pathways are associated with the crystalline regions of the polymer. core.ac.uk

The root mean square (RMS) roughness of P3HT films, a measure of surface smoothness, is typically on the order of nanometers. For example, P3HT films have been reported to have an RMS roughness of around 0.5 nm. nih.gov The morphology of P3HT can also be controlled by creating composite films. For instance, blending P3HT with gold nanoparticles can lead to remarkable changes in the film's morphology and ordering. rsc.org

The morphology of poly(3-hexylthiophene) (P3HT) thin films is a critical determinant of their electronic properties and performance in devices. researchgate.net P3HT is a semicrystalline polymer that can form various nanostructures, including nanofibers, nanowires, and nanoribbons. researchgate.net The formation of these structures is influenced by processing conditions such as the choice of solvent, deposition method (e.g., spin-coating, drop-casting), and post-treatment methods like thermal or solvent annealing. uobasrah.edu.iqresearchgate.net

Spin-coated films often exhibit a non-equilibrium structure with reduced order, which can be improved by annealing. researchgate.net Annealing allows the polymer chains to reorganize into more ordered, crystalline domains, which enhances charge transport. core.ac.uk The orientation of these crystalline domains with respect to the substrate is also crucial. For instance, an edge-on orientation, where the π-stacking direction is in the plane of the substrate, is generally preferred for efficient lateral charge transport in field-effect transistors.

In addition to thin films, P3HT can be fabricated into nanoparticles. tandfonline.comacs.org These nanoparticles can be synthesized via methods like reprecipitation or miniemulsion, offering a way to control the morphology independently of the optical and electronic properties. tandfonline.comacs.org The size and crystallinity of these nanoparticles can be tuned by controlling parameters such as the polymer's molecular weight, concentration, and the solvents used. acs.org For example, P3HT nanoparticles prepared by a reprecipitation method can have their optical properties tuned by hydrothermal processing. tandfonline.comnih.gov

Furthermore, P3HT can form "crystalsomes," which are hollow crystalline polymer nanoparticles with shells composed of single crystals. nih.gov These are fabricated using a miniemulsion solution crystallization method and exhibit a Form I crystal structure. nih.gov The morphology of P3HT can also be influenced by blending it with other materials, such as gold nanoparticles, to create composite films with altered ordering and conductivity. rsc.org

Electronic and Optoelectronic Property Evaluation

The electronic and optoelectronic properties of poly(3-hexylthiophene) are central to its application in devices like organic solar cells and transistors. Techniques like UV-Visible absorption and photoluminescence spectroscopy are used to determine key parameters such as the optical band gap and emission characteristics.

UV-Visible absorption spectroscopy is a fundamental technique for characterizing the electronic structure of poly(3-hexylthiophene) (P3HT). The absorption spectrum of P3HT is characterized by a broad absorption band in the visible region, which arises from the π-π* transition of the conjugated polymer backbone. scielo.org.mx

In solution, P3HT typically shows a single absorption maximum. However, in the solid state (thin films), the spectrum often exhibits vibronic structuring, with a main absorption peak (λmax) and one or two shoulders at longer wavelengths. core.ac.ukrsc.org These features are indicative of increased order and aggregation of the polymer chains. rsc.org The absorption spectrum of P3HT thin films can show peaks around 510 nm, 550 nm, and 610 nm. nih.govrsc.org The peak at approximately 610 nm is associated with interchain interactions. nih.gov

The optical band gap (Eg) of P3HT can be estimated from the onset of the absorption edge in the UV-Vis spectrum. The band gap for P3HT is generally in the range of 1.7–2.1 eV. uobasrah.edu.iq For instance, an optical band gap of 1.9 eV has been reported for P3HT films. uobasrah.edu.iq The band gap can be influenced by factors such as molecular weight and regioregularity. nih.gov P-doping of P3HT can lead to the appearance of new absorption bands at longer wavelengths, effectively broadening the absorption spectrum. nih.gov

Table 2: Representative UV-Visible Absorption Maxima and Optical Band Gaps for P3HT

| Sample Form | Absorption Maxima (nm) | Optical Band Gap (eV) | Reference |

| Thin Film | 532, 550, 600 | 1.9 | uobasrah.edu.iqcore.ac.uk |

| Thin Film | 505 | 2.46 (undoped) | nih.gov |

| Thin Film | 451, 816 | 2.75, 1.52 (p-doped) | nih.gov |

| Nanoparticles | 510, 550, 610 | - | nih.gov |

| Single Crystal | 603 | - | rsc.org |

Photoluminescence (PL) spectroscopy provides insights into the emissive properties of poly(3-hexylthiophene) (P3HT) and the fate of its excited states. When P3HT is photoexcited, it can relax radiatively, emitting light. The PL spectrum of P3HT is sensitive to the degree of order and intermolecular interactions within the material.

In a good solvent, where the polymer chains are well-solvated and isolated, the PL spectrum is relatively sharp. upatras.gr However, in thin films or poor solvents, where the chains aggregate, the PL spectrum becomes broader and red-shifted. upatras.gr The PL quantum yield is also significantly lower in the solid state compared to in solution, which is often attributed to the formation of non-emissive or weakly emissive interchain species. upatras.gr

The PL spectrum of P3HT films typically shows a main emission peak (0-0 transition) and a shoulder at a longer wavelength (0-1 transition). tandfonline.comnih.gov For example, P3HT nanoparticles have shown a main PL peak at around 650 nm and a shoulder at 710 nm. tandfonline.comnih.gov The relative intensity of these peaks can be influenced by factors such as thermal treatment and the crystalline form of the P3HT. nih.govscientific.net For instance, low molecular weight P3HT can exist in two different polymorphic forms (Form I and Form II), which exhibit distinct PL spectra due to differences in interchain distances and interactions. nih.gov The 0-0 and 0-1 peaks originate from excitonic and aggregated emissions, respectively. tandfonline.com The PL from well-solvated, isolated P3HT chains is attributed to the emission from intrachain singlet excitons. upatras.gracs.org

Cyclic Voltammetry for Electrochemical Band Gap and Redox Behavior

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of conjugated polymers like P3HT. By measuring the current response to a sweeping potential, CV allows for the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The difference between these levels provides the electrochemical band gap (EgCV), a crucial parameter for predicting the behavior of the material in an electronic device. frontiersin.org

The onset potentials for oxidation (Eox) and reduction (Ered) are extracted from the cyclic voltammogram to calculate the HOMO and LUMO energy levels. For instance, studies on defect-free cyclic P3HT have shown that the HOMO level is dependent on the degree of polymerization, decreasing from -4.86 eV for a 14-mer to -4.89 eV for a 43-mer. nih.gov In contrast, their linear counterparts showed an increase from -4.94 eV to -4.91 eV for the same chain lengths. nih.gov This highlights how polymer topology (cyclic vs. linear) influences fundamental electronic properties. nih.gov

Copolymerization of 3-hexylthiophene with other monomers can be used to tune the electrochemical properties. A study comparing P3HT with a novel tetrathienylthiophene-co-poly(3-hexylthiophene-2,5-diyl) (TTT-co-P3HT) copolymer found that the copolymer possessed a wider electrochemical band gap (2.19 eV) compared to the P3HT homopolymer (1.97 eV). semanticscholar.org Similarly, a hexathienylbenzene-co-poly(3-hexylthiophene) (HTB-co-P3HT) copolymer exhibited different HOMO/LUMO levels depending on the solvent used for film preparation, which in turn affects the electrochemical band gap. frontiersin.org These findings demonstrate that the electrochemical characteristics can be intentionally modulated through synthetic strategies.

Table 1: Electrochemical Properties of P3HT and Related Copolymers Determined by Cyclic Voltammetry

| Polymer | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (EgCV) (eV) | Reference |

|---|---|---|---|---|

| P3HT | - | - | 1.97 | semanticscholar.org |

| P3HT | - | - | ~1.9 | researchgate.net |

| TTT-co-P3HT | - | - | 2.19 | semanticscholar.org |

| HTB-co-P3HT (in Toluene) | -5.11 | -3.15 | 1.96 | frontiersin.org |

| HTB-co-P3HT (in Chloroform) | -5.18 | -3.14 | 2.04 | frontiersin.org |

| HTB-co-P3HT (in Chlorobenzene) | -5.19 | -3.14 | 2.05 | frontiersin.org |

| Cyclic P3HT (14-mer) | -4.86 | - | - | nih.gov |

| Cyclic P3HT (43-mer) | -4.89 | - | - | nih.gov |

Assessment of Charge Transport Characteristics, Including Charge Mobility

The performance of P3HT in electronic devices is fundamentally governed by its ability to transport charge carriers (holes or electrons). Charge carrier mobility (µ) is a key metric used to quantify this ability. High charge mobility is desirable for applications like transistors and efficient solar cells. uobasrah.edu.iq The charge transport in semicrystalline polymers like P3HT is complex, influenced by factors such as molecular weight, regioregularity, crystallinity, and film morphology. umons.ac.bewiley.com

Techniques like the time-of-flight (TOF) method and the fabrication of field-effect transistors (FETs) are commonly employed to measure charge mobility. Studies have shown that the hole mobility in regioregular P3HT can vary by several orders of magnitude, from approximately 10-4 cm²/V·s to as high as 10-1 cm²/V·s, depending on the film preparation conditions, such as the solvent used and the deposition technique. umons.ac.be For instance, films prepared by dip-coating from chloroform solutions, which promote the formation of well-ordered fibrillar structures, exhibit higher mobilities compared to drop-cast films from solvents that result in more disordered structures. umons.ac.be These fibrils are thought to act as efficient pathways for charge transport. umons.ac.be

The molecular weight of the polymer also plays a significant role. In one study, P3HT with a molecular weight of 9.6 kDa showed a reversible increase in charge mobility from 1.6 x 10-4 to 1.1 x 10-3 cm²/V·s after physical aging. wiley.com Furthermore, the incorporation of inorganic nanocrystals, such as cadmium sulphide (CdS), into the P3HT matrix can enhance hole mobility by creating additional favorable energy states that assist charge carrier movement, with an observed increase from 7 x 10-6 to 5.5 x 10-5 cm²/V·s. aip.org The charge transport is often described by models that account for energetic and positional disorder, such as the extended Gaussian disorder model (EGDM), which can accurately describe the current-voltage characteristics of P3HT-based devices. iphy.ac.cn

Table 2: Hole Mobility (µ) in P3HT-Based Materials Under Various Conditions

| Material | Condition | Hole Mobility (cm²/V·s) | Reference |

|---|---|---|---|

| Regioregular P3HT | Dip-coated from Chloroform | ~8.5 x 10-2 | umons.ac.be |

| Regioregular P3HT | Drop-cast from TCB | ~1.0 x 10-4 | umons.ac.be |

| Regioregular P3HT | Spin-cast from Dichlorobenzene | ~1.1 x 10-3 | aps.org |

| Regioregular P3HT | Spin-cast from Chloroform | ~4.4 x 10-4 | aps.org |

| P3HT (9.6 kDa MW) | Non-aged, 30°C | 1.6 x 10-4 | wiley.com |

| P3HT (9.6 kDa MW) | Aged, 30°C | 1.1 x 10-3 | wiley.com |

| Pristine P3HT | Hole-only device | 7.0 x 10-6 | aip.org |

| P3HT-CdS Nanocomposite | Hole-only device | 5.5 x 10-5 | aip.org |

Quantum Chemical Studies on Polymerization Reaction Mechanisms

Quantum chemical studies, particularly those employing density functional theory (DFT), have been instrumental in elucidating the intricate mechanisms of catalytic polymerization of 2-chloro-3-hexylthiophene. These computational approaches allow for the detailed examination of reaction pathways, transition states, and the roles of various components in the catalytic cycle.

The synthesis of well-defined, regioregular poly(3-hexylthiophene) (P3HT) with controlled molecular weights and low polydispersities is often achieved through chain-growth mechanisms like Kumada catalyst-transfer polycondensation (KCTP). acs.orguni-bayreuth.de Computational modeling has provided significant insights into the fundamental steps of these processes.

The propagation phase involves the sequential addition of monomer units to the growing polymer chain. A key aspect of this process is the "catalyst-transfer" mechanism, where the catalyst moves to the end of the newly elongated chain after each monomer addition. acs.org Computational models, specifically the energetic span model (ESM), have identified transmetalation as the turnover-limiting step for both initiation and propagation in certain palladium-catalyzed systems. acs.orgresearchgate.net This step involves the transfer of the thiophene unit from the Grignard reagent to the palladium catalyst center.

The ligands attached to the metal catalyst play a crucial role in modulating its activity, stability, and selectivity. Computational analysis has been vital in understanding these ligand effects. For example, in polymerizations initiated by (IPr)PdCl₂(3-chloropyridine), where IPr is 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, the "throw-away" 3-chloropyridine ligand has a complex role. acs.orgresearchgate.netfigshare.com

During the initiation phase, the dissociation of the 3-chloropyridine ligand is followed by its reassociation, a process that helps to liberate the MgCl₂ byproduct and stabilize the resulting palladium intermediate. acs.orgresearchgate.net This stepwise transmetalation pathway is crucial for the successful start of the polymerization. figshare.com In contrast, during the propagation phase, the association of 3-chloropyridine with the palladium center is computationally shown to be detrimental, as it creates a low-energy, off-cycle intermediate that hinders the catalyst's turnover. acs.orgresearchgate.net

Furthermore, computational studies highlight the importance of including explicit solvent molecules, such as tetrahydrofuran (THF), coordinated to the Grignard reagent to achieve accurate modeling of the reaction energetics and mechanism. acs.orgresearchgate.netfigshare.com The choice of ligands on the catalyst, such as phosphines or N-heterocyclic carbenes, significantly influences reaction rates and the properties of the final polymer. umich.eduresearchgate.netresearchgate.net For instance, electron-rich ancillary ligands can suppress side reactions, leading to polymers with narrower molecular weight distributions. umich.edu

Density Functional Theory (DFT) Calculations for Poly(3-hexylthiophene)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic and structural properties of molecules and materials. It has been extensively applied to P3HT to understand its behavior as a key material in organic electronics. chula.ac.thnih.gov

DFT calculations have been used to determine the fundamental electronic properties of P3HT, such as its band structure, density of states (DOS), and charge distribution. researchgate.netrsc.org These properties are critical for its performance in devices like solar cells and transistors. Studies have shown that upon doping (either p-type or n-type), the charge, or polaron, is not localized to a single thiophene unit but is delocalized over several rings. nih.govacs.org DFT calculations, combined with experimental techniques like electron nuclear double resonance (ENDOR) spectroscopy, have estimated this delocalization to extend over approximately 15 thiophene units. nih.gov

The electronic structure of P3HT at interfaces, for example with fullerenes like PCBM or with graphene, has also been a major focus. chula.ac.thnih.govmdpi.comresearchgate.net DFT calculations show that in P3HT:PCBM blends, a dipole moment is generated at the interface, which can assist in the dissociation of photogenerated excitons. researchgate.net The calculations also quantify the amount of charge transfer between the polymer (donor) and the fullerene (acceptor) in the ground state. chula.ac.thresearchgate.net For P3HT interacting with graphene, calculations indicate an exothermic reaction and charge transfer from the P3HT to the graphene sheet. chula.ac.th

The distribution of Mulliken charges in doped P3HT shows that the charge is distributed along the polymer backbone. acs.org DFT calculations using different functionals, such as B3LYP and the range-separated functional CAM-B3LYP, are used to model the structural reorganization from an aromatic to a quinoid-like form that occurs upon charging the polymer. acs.org The CAM-B3LYP functional, in particular, has been shown to provide a better description of polaron localization. acs.org

| Property | System/Model | Computational Method/Functional | Calculated Value/Finding | Reference |

|---|---|---|---|---|

| Polaron Delocalization | P3HT Oligomers | DFT/ENDOR Simulation | ~15 thiophene units (~40-60 Å) | nih.gov |

| Charge Transfer (ΔN) | (P3HT)₂-graphene | DFT/GGA | Negative ΔN, indicating electron transfer from P3HT to graphene | chula.ac.th |

| Structural Relaxation | Charged Oligo-thiophenes | DFT/CAM-B3LYP | Localized quinoid-like deformation over ~4 thiophene units | acs.org |

| Binding Energy | P3HT-(C₆₀-PCBM) | DFT with dispersion | 27.2 kcal/mol | mdpi.com |

Computational simulations are used to map out the energy landscapes of chemical reactions, identifying the most favorable pathways and the energy barriers that must be overcome. For the polymerization of this compound, DFT calculations have been used to construct free energy surfaces for the key reaction steps. researchgate.net

As mentioned previously, the energetic span model (ESM) applied to Pd-catalyzed polymerization revealed that the turnover-limiting step for initiation is transmetalation involving pyridine dissociation and reassociation. acs.orgresearchgate.net For propagation, the limiting step is also transmetalation, but it is inhibited by pyridine coordination. acs.orgresearchgate.net These insights are critical for designing more efficient catalytic systems by modifying ligands to lower the energy barriers of these rate-determining steps. arxiv.org

Beyond the polymerization reaction itself, DFT has been used to study the excited-state energy landscape of P3HT aggregates. acs.org In supramolecular P3HT nanofibers, a gradient in the excited-state energy landscape can be established, which is influenced by fractionation during polymer crystallization. acs.org This energy gradient can direct the flow of excitons, which is a desirable property for improving the efficiency of photovoltaic devices.

Computational Modeling of Polymer Conformation and Intermolecular Interactions

The solid-state structure of P3HT, including the conformation of individual polymer chains and how they pack together, is a key determinant of its electronic properties. Computational modeling, often using molecular dynamics (MD) simulations with specialized force fields, provides atomic-level detail on these structural aspects. polimi.itresearchgate.netacs.org

Force fields for P3HT have been specifically developed and improved by deriving parameters from ab initio calculations to better reproduce experimental data such as mass density, melting temperature, and glass transition temperature. acs.org These models show that at room temperature, while the conjugated backbones in crystalline regions remain ordered, the aliphatic side chains can be "melted," adopting disordered, high-entropy conformations. lanl.gov Computational modeling has also been used to study the interaction and insertion of P3HT into lipid bilayers, which is relevant for bioelectronics applications. harvard.edu These simulations showed that the side-chain structure is critical for enabling the polymer to penetrate the membrane. harvard.edu

| Parameter | Model/Method | Finding | Reference |

|---|---|---|---|

| Lowest Energy Crystal Structure | DFT with van der Waals | Non-interdigitated, orthorhombic cell (a=17.2 Å, b=7.7 Å, c=7.8 Å) | aps.org |

| Backbone Torsional Potential | DFT (B3LYP/6-31++G(d,p)) | Cis conformation is ~2kT higher in energy than the trans minimum at room temp. | osu.edu |

| Hexyl Chain Torsional Potential | DFT (B3LYP/6-31++G(d,p)) | Gauche conformation is ~0.5kT higher in energy than the planar minimum | osu.edu |

| Calculated Mass Density (Crystalline) | MD with improved force field | 1.05 g/cm³ at 300 K | acs.org |

| Calculated Melting Temperature | MD with improved force field | 490 K | acs.org |

Applications of Poly 3 Hexylthiophene Derived from 2 Chloro 3 Hexylthiophene

Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)

P3HT is one of the most studied polymer donors in organic photovoltaics due to its strong absorption in the visible spectrum, good hole mobility, and ability to form well-defined nanostructures. uobasrah.edu.iqacs.orgfrontiersin.org

The most successful architecture for P3HT-based organic solar cells is the bulk heterojunction (BHJ) device. acs.orgrsc.org In this configuration, P3HT is blended with an electron-accepting material, creating a bicontinuous interpenetrating network of donor and acceptor phases within a single active layer. acs.orgrsc.org This structure provides a large interfacial area necessary for efficient exciton dissociation, where photogenerated electron-hole pairs are separated into free charge carriers. iust.ac.ir

A classic and extensively studied BHJ blend consists of P3HT as the electron donor and a fullerene derivative, typically researchgate.netresearchgate.net-phenyl-C61-butyric acid methyl ester (PCBM), as the electron acceptor. mdpi.comasme.orgnih.gov The performance of these devices is highly dependent on the morphology of the active layer, which is influenced by factors such as the choice of solvent, deposition method (e.g., spin-coating), and post-deposition treatments like thermal annealing. mdpi.comasme.org Proper processing promotes the self-assembly of P3HT into crystalline domains, which enhances charge transport and, consequently, device efficiency. mdpi.com The typical mass ratio for a P3HT:PCBM blend is 1:1. mdpi.comasme.org

Optimizing the absorption of sunlight and the subsequent generation of charge carriers is critical for improving OSC efficiency. The thickness of the P3HT:PCBM active layer is a crucial parameter; it needs to be thick enough to absorb a significant portion of the incident light but thin enough to allow for efficient charge extraction, as the exciton diffusion length in P3HT is limited (around 10 nm). optica.org Studies have shown that an active layer thickness of around 180-200 nm often provides a good balance between light absorption and charge collection. iust.ac.iroptica.org

The optical properties of the P3HT:PCBM blend, such as its absorption coefficient and refractive index, are key to maximizing light absorption. hku.hkresearchgate.net The absorption spectrum of P3HT typically covers the range up to about 650 nm. acs.org Optical modeling and interference effects within the multilayer device structure are used to maximize the electric field intensity within the active layer, thereby enhancing energy dissipation and charge generation. iust.ac.ir For instance, optimizing the thickness of an interference layer, like calcium (Ca), can significantly boost photon absorption within the P3HT:PCBM blend. iust.ac.ir

Numerous strategies have been developed to enhance the power conversion efficiency (PCE) of P3HT-based solar cells.

Surface Structuring: Creating micro- or nanostructures on the surface of the solar cell or within the active layer can enhance light harvesting. optica.orghku.hk Periodically arranged structures, such as pyramids or gratings, can trap light by increasing the optical path length within the active layer, leading to enhanced absorption and photocurrent. acs.orgoptica.org For example, patterning azobenzene thin films with surface relief gratings and incorporating them into P3HT:PCBM solar cells resulted in a PCE increase of 133%, from 1.37% to 3.19%. acs.org This enhancement was attributed to successful light scattering within the cell, which significantly increased the short-circuit current density (Jsc). acs.org

Ternary Blending: Introducing a third component into the P3HT:PCBM active layer, creating a ternary blend, is another effective strategy. This third component can improve light absorption, optimize the blend morphology, or enhance charge transport. For instance, incorporating small molecules like 2,3-dihydroxypyridine (DHP) into a P3HT:IC60BA (an alternative fullerene acceptor) blend led to a 20% increase in PCE, primarily by improving the crystalline order. mdpi.com Similarly, adding pentacene to a P3HT:PCBM blend was shown to improve the photovoltaic efficiency by at least 15% by helping to balance charge carrier mobility. asme.org The use of non-fullerene acceptors in blends with P3HT has also shown promise, achieving PCEs over 10%. oaepublish.comacs.org

Table 1: Performance Enhancement in P3HT-Based Organic Solar Cells

| Enhancement Strategy | Device Structure | Key Improvement | Resulting PCE |

|---|---|---|---|

| Surface Structuring | P3HT:PC61BM with azobenzene gratings | Increased light scattering and Jsc | 3.19% (from 1.37%) acs.org |

| Ternary Blend | P3HT:PCBM:Pentacene | Balanced charge mobility, improved morphology | ~3% asme.org |

| Ternary Blend | P3HT:IC60BA:DHP | Enhanced crystallinity and Jsc | 5.06% mdpi.com |

| Ternary Blend | P3HT:ZY-4Cl (non-fullerene) | Improved Voc and crystalline order | 10.7% oaepublish.com |

| Additive | P3HT:PCBM with P-CQDs | Enhanced photon harvesting | 2.48% (from 2.19%) bohrium.com |

Organic Field-Effect Transistors (OFETs)

P3HT is a benchmark p-type semiconductor for organic field-effect transistors (OFETs) due to its good charge carrier mobility, environmental stability, and processability from solution. frontiersin.orgjics.org.braip.org These characteristics make it suitable for applications in flexible electronics, sensors, and display backplanes. ethz.chjics.org.br

In an OFET, P3HT serves as the active channel material where charge transport occurs between the source and drain electrodes, modulated by a voltage applied to the gate electrode. frontiersin.org The performance of a P3HT-based OFET, particularly its field-effect mobility (µ), is critically dependent on the microstructure of the P3HT film. nih.govresearchgate.net High regioregularity (RR) is essential, as it promotes the formation of ordered, crystalline lamellar structures where π-π stacking of the thiophene (B33073) rings facilitates efficient intermolecular charge hopping. nih.govossila.com

The method of film deposition and subsequent processing significantly impacts the molecular arrangement and device performance. nih.gov Slow drying from high-boiling-point solvents, for example, can lead to higher crystallinity and enhanced mobility. aip.org The interaction between the P3HT layer and the gate dielectric is also crucial, as the interface plays a key role in charge transport. iisc.ac.in

Optimizing the performance of P3HT OFETs involves advancements in both materials processing and device architecture.

Film Deposition and Morphology Control: Techniques that enhance the crystallinity and orientation of P3HT chains are actively researched. While spin coating is common, other methods like dip coating and the unidirectional floating-film transfer method (UFTM) have been shown to yield superior performance. nih.gov For instance, OFETs fabricated using UFTM demonstrated a mobility of 7.0 × 10⁻² cm²V⁻¹s⁻¹, over 100 times higher than spin-coated films, highlighting the dominant role of molecular orientation in controlling charge transport. nih.gov Annealing the P3HT film after deposition is another common step to improve crystallinity and, therefore, mobility. aip.orgresearchgate.net

Advanced Architectures: Different OFET architectures, such as top-gate and bottom-gate structures, are employed. Top-gate devices can offer better environmental stability by encapsulating the semiconductor layer. jics.org.br The development of advanced gating mechanisms, including the use of self-assembled polar dielectric monolayers, can significantly improve device performance by reducing the threshold voltage and enhancing charge carrier mobility. acs.org Incorporating nanomaterials, such as electrochemically exfoliated graphene, into the P3HT channel has also been shown to amplify mobility. researchgate.net For example, a textile-OFET using a P3HT/graphene nanocomposite channel achieved a mobility of 13.8 cm²V⁻¹s⁻¹, a 1.5-fold increase compared to a pure P3HT channel. researchgate.net

Table 2: Performance of P3HT-Based OFETs with Different Fabrication and Optimization Methods

| Fabrication/Optimization Method | Device Architecture | Resulting Mobility (µ) | Key Finding |

|---|---|---|---|

| Spin Coating | Bottom-Gate, HMDS-treated Si/SiO₂ | 8.0 × 10⁻⁴ cm²V⁻¹s⁻¹ | Baseline performance for comparison. nih.gov |

| Dip Coating | Bottom-Gate, HMDS-treated Si/SiO₂ | 1.3 × 10⁻³ cm²V⁻¹s⁻¹ | Enhanced crystallinity improves mobility. nih.gov |

| Unidirectional Floating-Film Transfer Method (UFTM) | Bottom-Gate, HMDS-treated Si/SiO₂ | 7.0 × 10⁻² cm²V⁻¹s⁻¹ | Superior molecular orientation dramatically boosts mobility. nih.gov |

| Nanocomposite Channel | Textile-OFET with P3HT/Graphene | 13.8 cm²V⁻¹s⁻¹ | Graphene hybridization enhances electrical characteristics. researchgate.net |

| Self-Assembled Polar Dielectric | P3HT channel on P3HT-COOH monolayer | Comparable to best SiO₂ devices | Polar monolayer induces ordered chain alignment, reducing threshold voltage. acs.org |

| Solvent Choice and Annealing | Bottom-Contact OFET | 0.08 cm²V⁻¹s⁻¹ | High boiling-point solvent (TCB) and annealing improve film morphology and stability. aip.org |

Photoelectrochemical Applications of Poly(3-hexylthiophene)

P3HT is increasingly recognized as a promising material for photoelectrochemical applications, particularly in aqueous environments. rsc.orgrsc.org Its ability to absorb light and drive electrochemical reactions at the semiconductor/electrolyte interface is central to these applications. rsc.orgrsc.org

Integration in Aqueous Electrochemical and Photoelectrochemical Systems

Organic semiconductors like P3HT are gaining traction for use in aqueous electrochemical and photoelectrochemical systems. rsc.orgrsc.org Controlling the interface between the semiconductor and the electrolyte is a critical aspect of these applications. rsc.orgrsc.org When immersed in an aqueous electrolyte, applying a potential bias to a P3HT film can create a depletion layer at the polymer/solution interface. acs.org Photoexcitation of the polymer in this state can lead to the photoreduction of water. acs.org

A primary photochemical process at the surface of irradiated P3HT in water is the reduction of molecular oxygen. nih.govrsc.org This reaction predominantly produces hydrogen peroxide (H₂O₂) with a high faradaic efficiency, often exceeding 90%. rsc.orgrsc.org The performance of P3HT electrodes in these systems can be tuned by modifying their structure and surface properties. For instance, creating nano/microstructures of P3HT can increase the electrochemical surface area. rsc.orgrsc.org Furthermore, treating the surface with oxygen plasma can enhance its wettability in water, leading to higher photoelectrochemical currents for the oxygen reduction reaction. rsc.orgrsc.org

Despite these promising characteristics, P3HT faces limitations such as low intrinsically generated photovoltages and limited stability under illumination. rsc.orgrsc.org However, its behavior as a photocathode continues to be explored in three-electrode electrochemical setups, which can probe photofaradaic reactions without the constraint of internally-generated photovoltage. rsc.org The capacitance of P3HT films in electrolytic solutions is another important property, with reported values in the range of 1–12 μF cm⁻², which can be substantially increased by oxygen plasma treatment. rsc.org

| Property | Value/Observation | Source |

|---|---|---|

| Primary Photochemical Reaction in Water | Oxygen reduction to Hydrogen Peroxide (H₂O₂) | nih.govrsc.org |

| Faradaic Efficiency for H₂O₂ Production | >90% | rsc.orgrsc.org |

| Electrolytic Capacitance | 1–12 μF cm⁻² | rsc.org |

| Effect of Oxygen Plasma Treatment | Increases aqueous wettability and electrolytic capacitance | rsc.orgrsc.org |

| Limitations | Low photovoltage generation, photochemical bleaching | rsc.orgrsc.org |

Development of Photoactivated Biointerfaces

P3HT's ability to absorb light and generate electrochemical signals has made it a key material for developing photoactivated biointerfaces. nih.govrsc.org These interfaces can modulate cellular activities through light, offering non-invasive methods for applications in bioelectronics and tissue engineering. nih.govrsc.org P3HT can function as a photothermal material, converting light into heat, or it can drive faradaic reactions that alter the electrophysiology of cells. rsc.org

P3HT-based interfaces have been used to stimulate various cell types, including neurons and non-excitable cells like HEK-293 cells. nih.govrsc.org Upon illumination, P3HT can induce changes in the cell membrane potential. rsc.org For instance, light pulses can lead to membrane hyperpolarization and silence the spontaneous activity of neurons. nih.gov This effect is partly attributed to the photocathodic behavior of P3HT, which causes an accumulation of negative charges at the polymer surface that sustains photoactivated electron-transfer reactions. nih.gov

The interaction of P3HT with cells can also be influenced by the material's structure. Patterning P3HT into micro-topographies, such as high-aspect-ratio micropillars, has been shown to promote neuronal growth, significantly increasing the length of neurites and axons compared to flat P3HT substrates. nih.gov Furthermore, P3HT nanoparticles are being explored for biological applications, where their ability to generate reactive oxygen species like H₂O₂ upon illumination is a key mechanism for modulating cell fate. nih.gov Hybrid interfaces, such as those combining P3HT with graphene, are also being engineered to enhance the efficiency of light-triggered neural stimulation, paving the way for advanced retinal implants. arxiv.org

| Application Area | Mechanism/Effect | Research Finding | Source |

|---|---|---|---|

| Neural Stimulation | Photoelectric and photoelectrochemical effects | Light-triggered modulation of neuronal activity; membrane hyperpolarization. | nih.govrsc.orgarxiv.org |

| Tissue Engineering | Topographical and optical cues | Micropillared P3HT surfaces enhance neurite and axon growth by ~40%. | nih.gov |

| Cell Fate Modulation | Photocatalytic activity (ROS generation) | P3HT nanoparticles generate H₂O₂ upon illumination, influencing cellular processes. | nih.gov |

| Retinal Prosthesis | Enhanced charge separation | Hybrid P3HT-graphene interfaces show stronger light-transduction efficiency. | arxiv.org |

Other Electronic and Optoelectronic Device Applications

Beyond its photoelectrochemical uses, P3HT is a staple material in a range of electronic and optoelectronic devices due to its semiconducting nature, good charge carrier mobility, and processability. sigmaaldrich.comossila.comsphinxsai.com

Organic Light-Emitting Diodes (OLEDs)

Research has shown that thermal annealing of the P3HT layer can further optimize device performance. For instance, annealing a 1 nm-thick P3HT layer at 140 °C for 10 minutes resulted in the highest luminance and efficiency in one study. mdpi.com P3HT has also been integrated into OLED structures to create novel sensors. In one such device, P3HT served as the sensitive layer in an OLED-based gas sensor that could detect gases like nitrogen dioxide (NO₂) and ammonia (NH₃). ama-science.orgama-science.org The interaction of the gas with the P3HT layer alters the current density of the OLED, providing a detectable signal. ama-science.orgama-science.org

Chemical and Biosensors

P3HT is a versatile material for fabricating chemical and biosensors due to its sensitivity to various chemical species and its compatibility with biological systems. nih.govnih.gov It has been incorporated into several sensor architectures, including Organic Field-Effect Transistors (OFETs) and chemiresistors. nih.govnih.gov

Gas Sensors: P3HT-based sensors have demonstrated sensitivity to a range of volatile organic compounds (VOCs) such as methanol, ethanol, chloroform, and toluene. sphinxsai.com They are particularly effective in detecting ammonia (NH₃). nih.govnih.gov The sensing mechanism often involves the interaction of the analyte with the P3HT film, which modulates the material's conductivity. nih.gov For instance, when P3HT, a p-type semiconductor, adsorbs an oxidizing gas like NO₂, it leads to an increased contact barrier and reduced current density. ama-science.org Conversely, a reducing gas like NH₃ increases the current density. ama-science.orgama-science.org Blending P3HT with other materials, like the Lewis acid tris(pentafluorophenyl)borane (TPFB), can significantly enhance both the sensitivity and selectivity towards ammonia. nih.gov

Biosensors: In bioelectronics, P3HT is used in devices like Ion-Sensitive Field-Effect Transistors (ISFETs) and Electrolyte Gated Organic Field Effect Transistors (EGOFETs) for detecting biological analytes. spiedigitallibrary.orgnih.gov These sensors offer high sensitivity and low-voltage operation. nih.gov For example, P3HT-based bioelectronic interfaces have been developed for the sensitive determination of cancer biomarkers, such as folate receptors in human plasma. youtube.com By incorporating P3HT into conducting nanofibers, a biosensor with a limit of detection as low as 0.12 pM for folate receptors was achieved, a 25-fold improvement in sensitivity compared to non-P3HT versions. youtube.com

| Sensor Type | Target Analyte(s) | Key Performance/Finding | Source(s) |

|---|---|---|---|

| Gas Sensor (OFET) | Ammonia, Alcohols, Ketones | Detection limits down to ppm levels. | nih.gov |

| Gas Sensor (Chemiresistor) | Volatile Organic Compounds (VOCs) | ppm-level sensitivity to methanol, ethanol, etc. | sphinxsai.com |

| Ammonia Sensor (OFET) | Ammonia (selective) | Blending with TPFB increased current response by 3.2 times. | nih.gov |

| Biosensor (ISFET) | Urea, Penicillin-G, K+ ions | High sensitivity and short response time. | spiedigitallibrary.org |

| Biosensor (Nanofiber) | Folate Receptor (Cancer Biomarker) | Achieved a limit of detection of 0.12 pM in plasma. | youtube.com |

Conductive Materials and Electrodes in Energy Storage Devices

The conductive properties of P3HT make it a valuable component in energy storage devices like batteries and supercapacitors. mdpi.comrsc.org It can be used as a conductive binder or as part of a composite electrode to enhance performance. acs.orgup.ac.za

In lithium-ion batteries, P3HT, often mixed with carbon nanotubes (CNT), can serve as a protective and conductive coating for cathode materials like LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ (NCA). acs.orgosti.gov The oxidation of P3HT within the operating potential range of the cathode enables high electronic and ionic conductivity. acs.orgosti.gov This P3HT-CNT coating also suppresses the breakdown of the electrolyte, which inhibits the growth of the solid electrolyte interphase (SEI) layer and prevents cracking in the cathode particles. This leads to significantly improved cycling stability and high-rate performance, with one study reporting a capacity of 80 mAh g⁻¹ after 1000 cycles at a high rate of 16C, four times greater than the control electrode. acs.org

P3HT is also used in supercapacitors, which store charge via electrochemical double-layer capacitance and pseudocapacitance. jmsse.in P3HT-based composite electrodes, such as those combining P3HT:PCBM with nickel-aluminum layered double hydroxide-graphene foam (NiAl-LDH-GF), have shown improved supercapacitive behavior. up.ac.za The addition of the NiAl-LDH-GF material increased the areal capacitance of the P3HT:PCBM nanostructures by an order of magnitude. up.ac.za Furthermore, P3HT has been explored in flexible sodium-ion batteries, where its inclusion in a gel-polymer electrolyte influences the device's specific capacitance and discharge capacity. oup.com

Materials for Nonlinear Optics

Regioregular poly(3-hexylthiophene) (rr-P3HT), synthesized from monomers like those derived from 2-Chloro-3-hexylthiophene, exhibits significant nonlinear optical (NLO) properties, making it a candidate for applications such as optical switching and frequency conversion. rsc.orgacs.org The NLO response in conjugated polymers stems from the delocalized π-electron system along the polymer backbone.

The third-order nonlinear optical properties are particularly prominent. The third-order nonlinear susceptibility, χ(3), has been extensively studied in P3HT films and solutions. Research shows that the magnitude of χ(3) is strongly dependent on the polymer's regioregularity; a higher degree of head-to-tail coupling leads to a more extended conjugation length, which enhances the nonlinear response. aip.org For instance, studies using third-harmonic generation (THG) have shown that as the head-to-tail coupling ratio increases toward ~1 (highly regioregular), the χ(3) value is considerably enhanced beyond the scaling law observed for less regular structures. aip.org

Investigations using the Z-scan technique have revealed that rr-P3HT displays negative nonlinear refraction across a broad wavelength spectrum. acs.org Furthermore, the material exhibits multiphoton absorption processes, including two-photon and three-photon absorption, with the effective cross-sections for these phenomena being larger in thin films compared to solutions, indicating that intermolecular interactions in the solid state play a crucial role. acs.orgacs.org The orientation and crystallinity of the polymer chains within the film, influenced by processing, also significantly impact the NLO response. spiedigitallibrary.orgworldscientific.com Films with better orientation and higher crystallinity, achieved through methods like drop-casting or surface modification of the substrate, show enhanced χ(3) values. spiedigitallibrary.orgworldscientific.comresearchgate.net Some studies have also reported an unexpectedly large second-order NLO response, which increases dramatically with the degree of polymerization due to the enhancement of the transition dipole moment. rsc.org

Table 1: Reported Third-Order Nonlinear Optical Susceptibility (χ(3)) for Poly(3-hexylthiophene)

| P3HT Form | Measurement Technique | Wavelength (nm) | χ(3) Value (esu) | Reference(s) |

|---|---|---|---|---|

| Drop-cast Thin Film | Third-Harmonic Generation | 1064 | 1.90 x 10⁻⁸ | spiedigitallibrary.org |

| Drop-cast Thin Film | Third-Harmonic Generation | Not Specified | ~10⁻¹¹ | worldscientific.comresearchgate.net |

| Thin Film | Third-Harmonic Generation | 1900 | ~1 x 10⁻¹² | aip.org |

| Thin Film | Z-scan | 1300 | 11.07 x 10⁻¹⁰ | researchgate.net |

Control of Thin Film Fabrication and Morphology for Device Performance